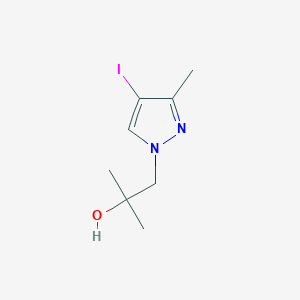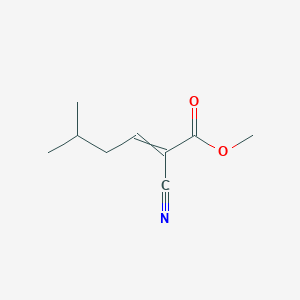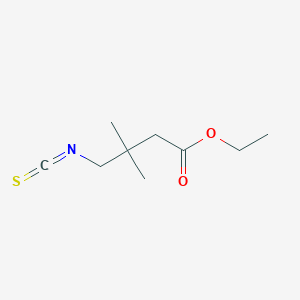![molecular formula C21H19N3O4 B8395766 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine](/img/structure/B8395766.png)
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine
Übersicht
Beschreibung
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine is a complex organic compound that features a benzoxazole ring fused with a pyridine ring, and a 2,4-dimethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the protection of the hydroxyl group of the benzoxazole with the 2,4-dimethoxybenzyl group using a suitable protecting reagent such as 2,4-dimethoxybenzyl chloride in the presence of a base.
Formation of the Pyridine Ring: The final step involves the coupling of the benzoxazole derivative with a pyridine derivative under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the benzoxazole and pyridine rings.
2,4-Dimethoxybenzylamine: Similar in structure but with an amine group instead of the benzoxazole and pyridine rings.
3,4-Dimethoxybenzaldehyde: Contains the 2,4-dimethoxybenzyl group but with an aldehyde functional group.
Uniqueness
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine is unique due to its combination of a benzoxazole ring, a pyridine ring, and a 2,4-dimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C21H19N3O4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-[4-[(2,4-dimethoxyphenyl)methoxy]-1,3-benzoxazol-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H19N3O4/c1-25-14-9-8-13(18(11-14)26-2)12-27-16-6-3-7-17-19(16)24-21(28-17)15-5-4-10-23-20(15)22/h3-11H,12H2,1-2H3,(H2,22,23) |
InChI-Schlüssel |
BBWBOARGFZGVEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)COC2=CC=CC3=C2N=C(O3)C4=C(N=CC=C4)N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]](/img/structure/B8395690.png)

![3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate](/img/structure/B8395693.png)





![6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8395749.png)


![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide](/img/structure/B8395775.png)
